molecular formula C18H19BrN2O3 B11559101 N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11559101
M. Wt: 391.3 g/mol
InChI Key: QSEKXIKQUGFVGV-AWQFTUOYSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, hydroxyl group, and methyl groups attached to a phenyl ring, along with a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O3/c1-11-4-5-16(7-12(11)2)24-10-17(22)21-20-9-14-8-15(19)6-13(3)18(14)23/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9+

InChI Key

QSEKXIKQUGFVGV-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O)C

Origin of Product

United States

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